4-(4-chlorobenzyl)-N-(4-fluorobenzylidene)-1-piperazinamine
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Description
This compound is a derivative of benzylpiperazine, which is a class of chemical compounds with various pharmacological properties. It has been a subject of study in relation to cerebral vasodilation and other biological activities.
Synthesis Analysis
The synthesis of related benzylpiperazine derivatives has been explored in various studies. For instance, Ohtaka et al. (1989) investigated the synthesis of compounds related to the metabolites of a cerebral vasodilator, which includes derivatives of benzylpiperazine (Ohtaka, Hori, Iemura, & Yumioka, 1989).
Molecular Structure Analysis
The molecular structure of benzylpiperazine derivatives often features a piperazine ring, which can adopt different conformations based on the substituents. For example, Ninganayaka Mahesha et al. (2019) studied closely related benzylpiperazine derivatives, noting similarities in molecular conformations but differences in intermolecular interactions (Mahesha et al., 2019).
Chemical Reactions and Properties
Benzylpiperazine derivatives undergo various chemical reactions, including N-dealkylation, O-demethylation, and hydroxylation. For instance, Kawashima et al. (1991) detailed the biotransformation pathways of a benzylpiperazine derivative in rats, including these reactions (Kawashima, Satomi, & Awata, 1991).
Physical Properties Analysis
The physical properties of benzylpiperazine derivatives can be diverse, depending on the specific substituents and molecular structure. For example, Sanjeevarayappa et al. (2015) synthesized and characterized a tert-butyl benzylpiperazine derivative, providing insights into its crystalline structure and physical properties (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the structure of the benzylpiperazine derivative. Research such as that conducted by Yarim et al. (2012), which investigated the cytotoxicities of benzylpiperazine derivatives, provides insight into their reactivity and potential biological activities (Yarim, Koksal, Durmaz, & Atalay, 2012).
Scientific Research Applications
Cancer Cell Cytotoxicity
A series of novel derivatives, including "4-(4-chlorobenzyl)-N-(4-fluorobenzylidene)-1-piperazinamine," were designed and demonstrated significant cytotoxicity against various cancer cell lines, such as liver, breast, colon, gastric, and endometrial cancer cell lines. The compounds showed cell growth inhibitory activity, indicating their potential as cancer therapeutic agents (Yarim et al., 2012).
Antifungal Activity
In the realm of antifungal research, derivatives containing N-(halobenzyl)piperazine carbodithioate moiety have been synthesized and shown potent antifungal properties, especially against various Candida species. One derivative, in particular, was found to be significantly more potent than fluconazole, a commonly used antifungal drug, highlighting the potential of these compounds in treating fungal infections (Mahmoudi et al., 2019).
Antibacterial Properties
Research on bis-Schiff bases containing a piperazine ring, similar in structure to "this compound," revealed their effectiveness against several bacteria strains, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. This indicates the compound's potential in developing new antibacterial agents (Xu et al., 2018).
Radiopharmaceutical Applications
The synthesis of a potent nonpeptide CCR1 antagonist incorporating a similar structure was reported, demonstrating the compound's potential in radiopharmaceutical applications. This research highlights the use of these compounds in medical imaging and potentially in targeted therapy (Mäding et al., 2006).
Antimicrobial Screening
Synthesis and screening of fluoro-substituted sulphonamide benzothiazole compounds, comprising structures related to "this compound," have been explored for antimicrobial activity. These studies provide a foundation for further exploration of these compounds as biodynamic agents with potential therapeutic applications (Jagtap et al., 2010).
properties
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-fluorophenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3/c19-17-5-1-16(2-6-17)14-22-9-11-23(12-10-22)21-13-15-3-7-18(20)8-4-15/h1-8,13H,9-12,14H2/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOPYUDJMVHAEX-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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